molecular formula C11H11NO3 B8611631 3-Methyl-4-[(oxiran-2-yl)methoxy]-1,2-benzoxazole CAS No. 63152-87-4

3-Methyl-4-[(oxiran-2-yl)methoxy]-1,2-benzoxazole

Cat. No. B8611631
Key on ui cas rn: 63152-87-4
M. Wt: 205.21 g/mol
InChI Key: NYLPSNFIVDBFDH-UHFFFAOYSA-N
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Patent
US04085114

Procedure details

. . . . To a solution of sodium hydroxide (0.7 g, 17 mmole) in methanol (40 ml) is gradually added 3-methyl-4-hydroxy-1,2-benzisoxazole (15 mmole) and then epichlorohydrin (20 ml). The mixture is stirred at room temperature for 18 hours. After evaporation of methanol and excess epichlorohydrin under reduced pressure, the residue is extracted with chloroform. The extract is washed with a dilute solution of sodium hydroxide and water, dried over magnesium sulfate, and evaporated. The residue is subjected to column chromatography using silica gel and eluted with chloroform. The solvent is evaporated. The residue is recrystallized from isopropyl ether to give 3-methyl-4-(2,3-epoxypropoxy)-1,2-benzisoxazole as colorless prisms melting at 51°-53° C (yield 95.0%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[C:8]2[C:9]([OH:13])=[CH:10][CH:11]=[CH:12][C:7]=2[O:6][N:5]=1.[CH2:14]([CH:16]1[O:18][CH2:17]1)Cl>CO>[CH3:3][C:4]1[C:8]2[C:9]([O:13][CH2:14][CH:16]3[O:18][CH2:17]3)=[CH:10][CH:11]=[CH:12][C:7]=2[O:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
15 mmol
Type
reactant
Smiles
CC1=NOC2=C1C(=CC=C2)O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)C1CO1
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of methanol and excess epichlorohydrin under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with chloroform
WASH
Type
WASH
Details
The extract is washed with a dilute solution of sodium hydroxide and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
eluted with chloroform
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from isopropyl ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=NOC2=C1C(=CC=C2)OCC2CO2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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